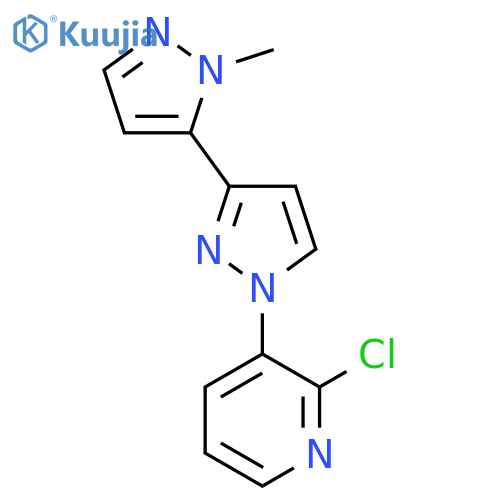Cas no 2137518-75-1 (2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)

2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine
- 2137518-75-1
- 2-chloro-3-[3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-yl]pyridine
- EN300-1128282
-
- インチ: 1S/C12H10ClN5/c1-17-10(4-7-15-17)9-5-8-18(16-9)11-3-2-6-14-12(11)13/h2-8H,1H3
- InChIKey: RKMNMZBTFRDITG-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)N1C=CC(C2=CC=NN2C)=N1
計算された属性
- せいみつぶんしりょう: 259.0624730g/mol
- どういたいしつりょう: 259.0624730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 48.5Ų
2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1128282-0.1g |
2-chloro-3-[3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-yl]pyridine |
2137518-75-1 | 95% | 0.1g |
$1183.0 | 2023-10-26 | |
| Enamine | EN300-1128282-0.5g |
2-chloro-3-[3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-yl]pyridine |
2137518-75-1 | 95% | 0.5g |
$1289.0 | 2023-10-26 | |
| Enamine | EN300-1128282-1g |
2-chloro-3-[3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-yl]pyridine |
2137518-75-1 | 95% | 1g |
$1343.0 | 2023-10-26 | |
| Enamine | EN300-1128282-1.0g |
2-chloro-3-[3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-yl]pyridine |
2137518-75-1 | 1g |
$1343.0 | 2023-06-09 | ||
| Enamine | EN300-1128282-2.5g |
2-chloro-3-[3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-yl]pyridine |
2137518-75-1 | 95% | 2.5g |
$2631.0 | 2023-10-26 | |
| Enamine | EN300-1128282-10.0g |
2-chloro-3-[3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-yl]pyridine |
2137518-75-1 | 10g |
$5774.0 | 2023-06-09 | ||
| Enamine | EN300-1128282-0.25g |
2-chloro-3-[3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-yl]pyridine |
2137518-75-1 | 95% | 0.25g |
$1235.0 | 2023-10-26 | |
| Enamine | EN300-1128282-10g |
2-chloro-3-[3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-yl]pyridine |
2137518-75-1 | 95% | 10g |
$5774.0 | 2023-10-26 | |
| Enamine | EN300-1128282-5.0g |
2-chloro-3-[3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-yl]pyridine |
2137518-75-1 | 5g |
$3894.0 | 2023-06-09 | ||
| Enamine | EN300-1128282-0.05g |
2-chloro-3-[3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-yl]pyridine |
2137518-75-1 | 95% | 0.05g |
$1129.0 | 2023-10-26 |
2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine 関連文献
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridineに関する追加情報
Comprehensive Overview of 2-Chloro-3-(3-(1-Methyl-1H-Pyrazol-5-yl)-1H-Pyrazol-1-yl)Pyridine (CAS No. 2137518-75-1)
The compound 2-chloro-3-(3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-yl)pyridine (CAS No. 2137518-75-1) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a pyridine core substituted with chloro and pyrazole groups, makes it a versatile intermediate for synthesizing biologically active compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate enzyme activity and receptor interactions.
In recent years, the demand for pyridine and pyrazole-based derivatives has surged due to their prominence in developing small-molecule inhibitors and kinase-targeted therapies. The compound’s CAS No. 2137518-75-1 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and crop protection. Its structural motif is analogous to several FDA-approved drugs, underscoring its potential for drug repurposing and precision medicine initiatives.
One of the key advantages of 2-chloro-3-(3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-yl)pyridine is its synthetic adaptability. Chemists can functionalize the pyridine ring or modify the pyrazole substituents to tailor its properties for specific applications. This flexibility aligns with the growing trend of fragment-based drug design, where modular building blocks are used to optimize pharmacokinetics and target selectivity. Additionally, its stability under physiological conditions makes it a candidate for prodrug development.
The agrochemical industry also explores this compound for its potential as a pesticide intermediate. Its heterocyclic framework is known to disrupt pest metabolic pathways, offering a sustainable alternative to traditional agrochemicals. With increasing regulatory scrutiny on environmental impact, compounds like CAS No. 2137518-75-1 are being evaluated for their biodegradability and low toxicity profiles.
From a commercial perspective, the synthesis of 2-chloro-3-(3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-yl)pyridine involves multi-step organic reactions, often employing catalytic cross-coupling and cyclization techniques. Scalability and cost-efficiency are critical factors, driving innovations in green chemistry and flow reactor technology. Suppliers and manufacturers highlight its availability in high purity grades, catering to high-throughput screening and preclinical studies.
Emerging trends in AI-driven drug discovery have further amplified interest in this compound. Computational models predict its binding affinities to protein targets, accelerating hit identification in virtual screening campaigns. Researchers also investigate its role in combination therapies, particularly for resistant strains of pathogens or cancer cell lines.
In summary, 2-chloro-3-(3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-yl)pyridine (CAS No. 2137518-75-1) represents a multifaceted tool in modern chemistry. Its applications span pharmaceuticals, agrochemicals, and material science, supported by ongoing advancements in synthetic methodologies and computational modeling. As the scientific community prioritizes sustainable innovation, this compound is poised to play a pivotal role in addressing global health and agricultural challenges.
2137518-75-1 (2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine) 関連製品
- 1346947-11-2(4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine)
- 2227662-29-3(rac-tert-butyl 3-(1R,3S)-3-amino-2,2-dimethylcyclopropylazetidine-1-carboxylate)
- 2171906-46-8(5-iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine)
- 1863901-52-3(Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene)-)
- 1261615-15-9(4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)
- 1448134-04-0(5-chloro-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylthiophene-2-carboxamide)
- 1784820-63-8(Cyclopropanamine, 1-(3-bromo-5-methylphenyl)-)
- 147224-50-8((R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid)
- 1250606-63-3(4-(3,5-dimethylphenyl)butan-2-ol)
- 53590-51-5(2-(5-bromo-1H-indol-2-yl)ethan-1-amine)




